molecular formula C9H12N2O2 B567824 3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid CAS No. 1338247-49-6

3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid

Cat. No. B567824
CAS RN: 1338247-49-6
M. Wt: 180.207
InChI Key: GAEXPQISYGPHGQ-UHFFFAOYSA-N
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Description

3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid is a synthetic compound that belongs to the class of indazole derivatives. It has a molecular weight of 180.21 .


Synthesis Analysis

The synthesis of this compound involves a conventional method from cyclic β-keto esters . The first step involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters . These are then treated with hydrazine hydrate in ethanol under reflux to give the final product .


Molecular Structure Analysis

The stereochemistry of the six-membered ring of the fused indazoles resembles that of keto esters . The indazole structure was confirmed as 1H-indazole from HMBC correlations .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section. The mechanism of the second step was different from the expected one .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is soluble in DMSO, DMF, and when heated, in ethyl and isopropyl alcohols, but insoluble in water .

Scientific Research Applications

Potential Anti-inflammatory Activity

A study explored the anti-inflammatory activity of certain derivatives, specifically 5‐phenyl‐1‐(3‐pyridyl)‐1H‐1,2,4‐triazole‐3‐carboxylic acid derivatives. These derivatives were synthesized and tested for their anti-inflammatory properties. The results demonstrated significant inhibition against carrageenan-induced rat paw edema, suggesting potential anti-inflammatory applications for similar compounds (Rabea et al., 2006).

Antihyperglycemic Agent

A series of benzo[e]indazole derivatives were synthesized and examined for their antihyperglycemic effects. Among these, a particular 2H-benzo[e]indazole derivative showed significant stimulation of glucose uptake and exhibited antihyperglycemic effects in diabetic models. This derivative may act through the IRS-1, Akt, and GSK-3β pathways, indicating a possible role in diabetes treatment with an improved lipid profile (Taneja et al., 2017).

Pharmacokinetics and Antispermatogenic Effects

The pharmacokinetics and potential antispermatogenic effects of certain indazole-carboxylic acid derivatives were studied. The findings suggested that these compounds, specifically AF 1312/TS or 1-[(4-chlorophenyl)methyl]-1H-indazole-3-carboxylic acid and diclondazolic acid, exhibited antispermatogenic properties, offering insights into their applications in related fields (Catanese et al., 1978).

DAAO Inhibitor and Pharmacokinetics

The study of 3-methylpyrazole-5-carboxylic acid, an inhibitor of d-amino acid oxidase (DAAO), provided insights into its pharmacokinetics and potential effects on plasma d-tryptophan concentration. Understanding the role and influence of such inhibitors can be crucial in the development of treatments for conditions associated with DAAO activity (Haruta et al., 2011).

PPAR Gamma Agonists for Diabetes

The synthesis and biological evaluation of tetrahydroisoquinoline-3-carboxylic acid derivatives revealed their potential as PPAR gamma agonists. One of the derivatives showed potent activity and promising results in reducing plasma glucose and triglyceride levels in animal models, indicating its potential as a drug for diabetes (Azukizawa et al., 2008).

Mechanism of Action

Mode of Action

Indazole derivatives are known to exhibit a wide variety of biological properties , suggesting that this compound may interact with its targets in a complex manner, leading to various changes in cellular processes.

Biochemical Pathways

Indazole derivatives have been found to exhibit anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities , suggesting that this compound may affect multiple biochemical pathways.

Pharmacokinetics

The compound is a solid at room temperature and is stored in a refrigerator , suggesting that it may have certain stability and solubility characteristics that could impact its bioavailability.

Result of Action

Given the wide range of biological activities exhibited by indazole derivatives , this compound may have diverse effects at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability, its interaction with its targets, and its overall efficacy . .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

3-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-5-7-4-6(9(12)13)2-3-8(7)11-10-5/h6H,2-4H2,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAEXPQISYGPHGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(CCC2=NN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1338247-49-6
Record name 3-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid
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